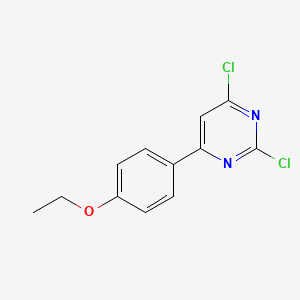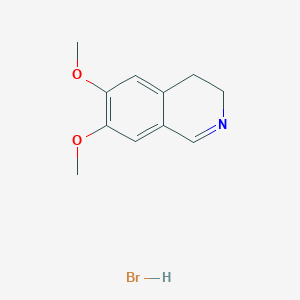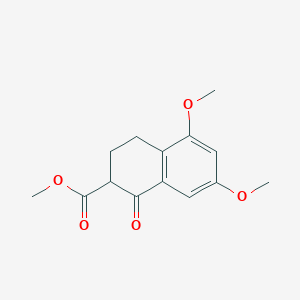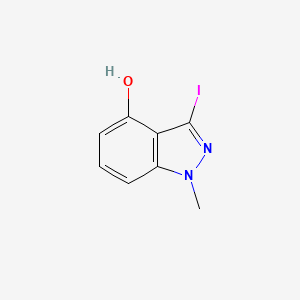![molecular formula C15H13N5 B11850529 3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-55-5](/img/structure/B11850529.png)
3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound that features both indole and imidazo[1,2-a]pyrazine moieties. Indole derivatives are known for their significant biological activities, while imidazo[1,2-a]pyrazines are valuable scaffolds in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature.
Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs₂CO₃ in DMSO to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrox
Properties
CAS No. |
825630-55-5 |
|---|---|
Molecular Formula |
C15H13N5 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
3-(1H-indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C15H13N5/c1-16-14-15-19-9-13(20(15)8-7-18-14)11-3-2-4-12-10(11)5-6-17-12/h2-9,17H,1H3,(H,16,18) |
InChI Key |
WZGGSCWTGCBMTI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)

![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)







